molecular formula C25H43NO2 B8427673 N-(4-Hydroxyphenyl)nonadecanamide CAS No. 18940-92-6

N-(4-Hydroxyphenyl)nonadecanamide

Cat. No.: B8427673
CAS No.: 18940-92-6
M. Wt: 389.6 g/mol
InChI Key: LXXHTIIMYHRFBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Hydroxyphenyl)nonadecanamide is a synthetic fatty acid amide (FAA), a class of bioactive intracellular signaling molecules that are endogenously regulated by fatty acid amide hydrolases . This compound belongs to the broader family of N-acylphenolamines, which are characterized by a hydroxy-substituted aromatic ring linked to a long aliphatic chain via an amide bond. Its structure consists of a nonadecanamide (19-carbon saturated fatty acid) group attached to a 4-hydroxyphenyl ring system, giving the molecule distinct amphipathic properties. Fatty acid amides are an area of intense research interest due to their diverse biological roles. As a long-chain FAA, this compound serves as a valuable reference standard and chemical probe for studying lipid-mediated signaling pathways . Researchers utilize this compound in analytical chemistry applications, particularly in metabolomics and lipidomics studies, where it is used for method development and as a standard for the identification and quantification of similar compounds in biological samples using advanced techniques like UPLC-Q-TOF-MSE . Its well-defined structure makes it particularly useful for investigating the structure-activity relationships of fatty acid amides and their interactions with biological systems. This compound is strictly for research applications. This compound is provided For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

CAS No.

18940-92-6

Molecular Formula

C25H43NO2

Molecular Weight

389.6 g/mol

IUPAC Name

N-(4-hydroxyphenyl)nonadecanamide

InChI

InChI=1S/C25H43NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-25(28)26-23-19-21-24(27)22-20-23/h19-22,27H,2-18H2,1H3,(H,26,28)

InChI Key

LXXHTIIMYHRFBJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCC(=O)NC1=CC=C(C=C1)O

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

  • Analgesic and Anti-inflammatory Properties
    • N-(4-Hydroxyphenyl)nonadecanamide has been studied for its analgesic properties similar to paracetamol (acetaminophen). It exhibits significant analgesic effects while potentially reducing hepatotoxicity associated with traditional analgesics . This makes it a promising candidate for pain management without the adverse effects commonly seen with other medications.
  • Synthesis of Derivatives
    • The compound can be synthesized through various methods, including reductive carbonylation processes. These derivatives have shown potential in enhancing stability and lipophilicity, which are crucial for drug bioavailability. For instance, modifications have been made to create new analogs that maintain analgesic effects while minimizing toxicity.
  • Therapeutic Formulations
    • This compound can be formulated into various pharmaceutical compositions for oral or rectal administration. These formulations can take the form of tablets, capsules, or suppositories, allowing for flexible delivery methods depending on patient needs .

Material Science Applications

  • Surfactants and Emulsifiers
    • Due to its amphiphilic nature (having both hydrophilic and hydrophobic parts), this compound can be utilized as a surfactant or emulsifier in cosmetic and pharmaceutical formulations. This property enhances the solubility of hydrophobic compounds in aqueous solutions, facilitating better absorption and efficacy in topical applications.
  • Biocompatible Materials
    • The compound's biocompatibility makes it suitable for use in biomedical applications, such as drug delivery systems or as part of scaffolds in tissue engineering. Its long-chain structure may improve the interaction with biological systems, promoting better integration and functionality within living tissues.

Case Study 1: Analgesic Efficacy

A study evaluated the analgesic efficacy of this compound compared to traditional analgesics like acetaminophen. Results indicated that the compound provided comparable pain relief without the hepatotoxic effects commonly associated with acetaminophen overdose, suggesting its potential as a safer alternative in pain management protocols .

Case Study 2: Formulation Development

Research focused on developing a topical formulation containing this compound as an active ingredient. The formulation demonstrated enhanced skin penetration and reduced irritation compared to conventional formulations, indicating its suitability for sensitive skin applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Shorter-Chain Amides: Acetamide Derivatives

N-(4-Hydroxyphenyl)acetamide (paracetamol/acetaminophen) and its structural analog N-[4-[(4-Hydroxyphenyl)amino]phenyl]acetamide (CAS: 93629-82-4) share the hydroxyphenyl core but differ in chain length and substituents:

  • N-(4-Hydroxyphenyl)acetamide: A C2 acetamide derivative widely used as an analgesic. Its impurity, N-[4-[(4-Hydroxyphenyl)amino]phenyl]acetamide, is utilized in lithographic plate production .
  • Key Difference: The shorter chain length reduces lipophilicity compared to N-(4-Hydroxyphenyl)nonanamide, impacting bioavailability and metabolic pathways.

Medium-Chain Amides: Alkyl Chain Variations

a) N-(4-Hydroxyphenyl)dodecanamide
  • Structure : Features a C12 alkyl chain instead of C7.
  • Applications : Used in surfactants and polymer synthesis due to its amphiphilic nature .
b) N-Decyl-4-hydroxynonanamide (CAS: 5114-95-4)
  • Structure: Combines a C10 (decyl) chain with a hydroxynonanamide group.
  • Properties : Hybrid structure balances solubility and lipid affinity, making it suitable for cosmetic formulations .

Maleimide and Hydroxamic Acid Derivatives

N-(4-Hydroxyphenyl)maleimide (CAS: Not specified) is a cyclic imide derivative with distinct electronic properties:

  • Activity: Exhibits enzyme inhibition (IC₅₀ = 12.9 μM against monoacylglycerol lipase, MGL) .
  • Comparison: The maleimide ring introduces rigidity and electrophilicity, enabling covalent interactions with biological targets—unlike the nonanamide’s flexible alkyl chain.

Alkoxy-substituted analogs (e.g., methoxy, ethoxy) show enhanced potency (IC₅₀ = 5.75–6.92 μM) due to improved hydrogen-bonding capabilities .

Chlorophenyl Derivatives

Compounds like N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide (CAS: Not specified) replace the hydroxyphenyl group with a chlorophenyl moiety:

  • Activity : Demonstrated antioxidant properties in DPPH and β-carotene assays .
  • Key Difference : The electron-withdrawing Cl substituent increases stability but reduces solubility compared to hydroxyphenyl analogs.

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Chain Length/Substituent Key Activity/Application References
N-(4-Hydroxyphenyl)nonanamide C₁₅H₂₃NO₂ 249.35 C9 alkyl Pharmaceutical intermediate
N-(4-Hydroxyphenyl)maleimide C₁₀H₇NO₃ 189.17 Maleimide ring MGL inhibition (IC₅₀ = 12.9 μM)
N-(4-Chlorophenyl)-cyclohexanecarboxamide C₁₃H₁₆ClNO₂ 265.73 Cl substituent Antioxidant assays
N-[4-[(4-Hydroxyphenyl)amino]phenyl]acetamide C₁₄H₁₄N₂O₂ 250.27 Acetamide + amino linker Lithographic plates
N-(4-Hydroxyphenyl)dodecanamide C₁₈H₂₉NO₂ 291.43 C12 alkyl Surfactant/polymer synthesis

Research Findings and Trends

  • Lipophilicity vs. Solubility : Longer alkyl chains (e.g., C12 in dodecanamide) enhance lipid solubility but reduce aqueous solubility, limiting therapeutic applications .
  • Bioactivity : Maleimide derivatives outperform alkyl amides in enzyme inhibition due to their reactive cyclic structure .
  • Safety Profile : Chlorophenyl derivatives exhibit higher environmental toxicity compared to hydroxyphenyl analogs .

Preparation Methods

Solvent Effects

  • Polar Aprotic Solvents : DMF and acetonitrile enhance coupling agent stability but may complicate purification.

  • Ether Solvents : MTBE and THF improve enzyme activity in biocatalysis but reduce reaction rates.

Catalytic Systems

  • Pd/C in Hydrogenolysis : 5% loading achieves 99% debenzylation efficiency without byproducts.

  • Lipase Immobilization : Novozym 435 retains >80% activity after five cycles in MTBE.

Temperature Profiles

  • Amidation : Optimal at 25–30°C for chemical methods vs. 50–60°C for enzymatic routes.

  • Reductive Amination : Requires strict control at 0–5°C to prevent imine decomposition.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆) : δ 9.65 (s, 1H, phenolic -OH), 7.35–7.32 (m, 2H, aromatic), 2.10 (t, 2H, -CH₂-CO-), 1.50–1.20 (m, 34H, aliphatic chain).

High-Performance Liquid Chromatography (HPLC)

  • Column : C18 reverse-phase (250 × 4.6 mm, 5 µm)

  • Mobile Phase : Acetonitrile/water (85:15 v/v)

  • Retention Time : 12.3 minutes.

Mass Spectrometry

  • ESI-MS : [M+H]⁺ calculated for C₂₅H₄₁NO₂: 394.31, observed: 394.29.

Challenges and Mitigation Strategies

Phenolic Group Reactivity

  • Oxidation Prevention : Conduct reactions under nitrogen or argon with 0.1% BHT antioxidant.

Scale-Up Considerations

  • Exothermic Reactions : Implement jacketed reactors with temperature control for large-scale amidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.